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Introduction
The Meso Scale Discovery (MSD) U-PLEX platform offers a versatile and efficient solution for

creating custom multiplex immunoassays.[1][2][3] This technology empowers researchers to

design and build their own panels to simultaneously measure the levels of multiple analytes in

a single small-volume sample.[4][5] The U-PLEX system is built upon MSD's proprietary

MULTI-ARRAY® technology, which combines electrochemiluminescence (ECL) detection with

patterned multi-spot microplates, offering high sensitivity, a wide dynamic range, and rapid read

times.[4] This open platform is compatible with a wide range of biotinylated capture reagents,

including antibodies, proteins, peptides, and nucleic acids, providing limitless possibilities for

assay development.[1]

These application notes provide a comprehensive guide to designing and performing custom

multiplex assays using the MSD U-PLEX platform. Detailed protocols, data presentation

guidelines, and troubleshooting advice are included to ensure successful assay development

and execution.

Principle of the U-PLEX Technology
The U-PLEX assay is a sandwich immunoassay performed on a multi-spot microplate. The

core of the technology lies in the use of specific U-PLEX Linkers and biotinylated capture

reagents.[1]
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Biotinylated Capture Reagent Coupling: Your specific biotinylated capture antibody (or other

biotinylated molecule) is coupled to a unique U-PLEX Linker. Each well on a U-PLEX plate

has distinct spots, and each spot is specifically designed to bind to a particular U-PLEX

Linker.

Self-Assembly on the Plate: The antibody-Linker complexes are added to the U-PLEX plate,

where they self-assemble onto their designated spots on the bottom of the well.

Analyte Capture: The sample containing the analytes of interest is added to the well. The

analytes are captured by their specific antibodies on the different spots.

Detection: A SULFO-TAG™ conjugated detection antibody, specific to the captured analyte,

is added. This antibody binds to the analyte, completing the sandwich immunoassay.

ECL Detection: Upon application of a voltage to the plate electrodes by an MSD instrument,

the SULFO-TAG™ labels emit light. The intensity of the emitted light is proportional to the

amount of analyte present at each spot, allowing for the simultaneous quantification of

multiple analytes.[1]

Data Presentation: Assay Performance
Characteristics
The following tables summarize representative performance data for common analytes

measured using the U-PLEX platform. These values are intended as a guide and may vary

depending on the specific assay conditions and sample matrix.

Table 1: Representative Lower Limits of Detection (LLOD) and Dynamic Range
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Analyte
Lower Limit of Detection
(LLOD) (pg/mL)

Dynamic Range (pg/mL)

Human IL-6 0.2 - 1.0 1 - 10,000

Human TNF-α 0.1 - 0.5 0.5 - 5,000

Human IFN-γ 0.5 - 2.0 2 - 20,000

Mouse IL-10 0.2 - 1.5 1 - 15,000

Rat IL-1β 0.3 - 1.2 1.2 - 12,000

Data compiled from various MSD U-PLEX datasheets and application notes.

Table 2: Representative Assay Precision

Analyte Intra-assay %CV Inter-assay %CV

Human IL-6 < 10% < 15%

Human TNF-α < 8% < 12%

Human IFN-γ < 12% < 18%

%CV (Coefficient of Variation) values are typically within these ranges for controls run in

multiple replicates on the same plate (intra-assay) and across different plates and days (inter-

assay).[6]

Table 3: Representative Spike Recovery in Human Serum

Analyte Spike Level Average % Recovery

Human IL-6 Low, Mid, High 85 - 115%

Human TNF-α Low, Mid, High 90 - 110%

Human IFN-γ Low, Mid, High 80 - 120%
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Spike recovery experiments are performed by adding a known amount of analyte to a sample

matrix and measuring the recovery. The acceptable range is typically 70-130%.[6]

Experimental Protocols
This section provides detailed protocols for creating a custom multiplex panel using the MSD

U-PLEX Development Pack.

Part 1: Preparation of U-PLEX-Coupled Antibodies
This protocol describes the coupling of your biotinylated capture antibodies to the U-PLEX

Linkers.

Materials:

Biotinylated capture antibodies (user-supplied or from MSD R-PLEX sets)

U-PLEX Linkers (provided in the U-PLEX Development Pack)

Stop Solution (provided in the U-PLEX Development Pack)

Microcentrifuge tubes

Vortex mixer

Procedure:

Bring Reagents to Room Temperature: Allow the biotinylated antibodies, U-PLEX Linkers,

and Stop Solution to equilibrate to room temperature.

Assign Linkers: Assign a unique U-PLEX Linker to each biotinylated capture antibody you

plan to include in your panel. It is crucial to keep a detailed record of which antibody is

coupled to which linker.

Coupling Reaction:

In a microcentrifuge tube, combine 200 µL of your biotinylated antibody (at the

recommended concentration, typically 10 µg/mL) with 300 µL of the assigned U-PLEX
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Linker.[3]

Mix by vortexing gently.

Incubate at room temperature for 30 minutes.[3]

Stop the Reaction:

Add 200 µL of Stop Solution to the antibody-linker mixture.[3]

Mix by vortexing gently.

Incubate at room temperature for 30 minutes.[3]

Storage: The resulting 10X U-PLEX-coupled antibody solution can be stored at 2-8°C for up

to 7 days.[3]

Part 2: Preparation of the Multiplex Coating Solution and
Plate Coating
This protocol describes how to combine the individual U-PLEX-coupled antibody solutions and

coat the U-PLEX plate.

Materials:

10X U-PLEX-coupled antibody solutions (from Part 1)

Stop Solution (if needed to adjust final volume)

U-PLEX Plate (provided in the U-PLEX Development Pack)

Adhesive plate seal

Plate shaker

Wash Buffer (e.g., PBS + 0.05% Tween-20)

Procedure:
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Prepare the 1X Multiplex Coating Solution:

Combine 600 µL of each 10X U-PLEX-coupled antibody solution into a single tube.[3]

If you are creating a panel with fewer than the maximum number of analytes for your plate

type (e.g., fewer than 10 for a 10-spot plate), bring the final volume of the coating solution

to 6 mL by adding the appropriate volume of Stop Solution.[3]

Mix the solution by vortexing. This 1X multiplex coating solution can be stored at 2-8°C for

up to 7 days.[3]

Coat the U-PLEX Plate:

Add 50 µL of the 1X multiplex coating solution to each well of the U-PLEX plate.[3]

Seal the plate with an adhesive plate seal.

Incubate at room temperature with shaking (e.g., 700 rpm) for 1 hour. Alternatively, the

plate can be incubated overnight at 2-8°C with shaking.[3]

Wash the Plate:

Wash the plate 3 times with at least 150 µL/well of Wash Buffer.[3]

After the final wash, blot the plate on absorbent paper to remove any residual buffer. The

plate is now coated and ready for the assay.

Part 3: U-PLEX Assay Procedure
This protocol outlines the steps for performing the sandwich immunoassay on the coated U-

PLEX plate.

Materials:

Coated U-PLEX Plate (from Part 2)

Calibrators and Samples

Assay Diluent
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Detection Antibody Solution (containing SULFO-TAG™ conjugated detection antibodies)

MSD Read Buffer T (2X)

Adhesive plate seals

Plate shaker

MSD Instrument

Procedure:

Prepare Calibrators and Samples:

Reconstitute and serially dilute calibrators in the appropriate Assay Diluent to generate a

standard curve.

Dilute samples in Assay Diluent as necessary. The optimal dilution factor will depend on

the expected analyte concentrations and the sample matrix.

Add Calibrators and Samples:

Add 25 µL of Assay Diluent to each well.[3]

Add 25 µL of prepared calibrators or samples to the appropriate wells.[3]

Seal the plate with an adhesive plate seal and incubate at room temperature with shaking

for 1-2 hours.[3][7]

Wash and Add Detection Antibody:

Wash the plate 3 times with at least 150 µL/well of Wash Buffer.[7]

Add 50 µL of the Detection Antibody Solution to each well.[7]

Seal the plate and incubate at room temperature with shaking for 1 hour.[7]

Final Wash and Read:
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Wash the plate 3 times with at least 150 µL/well of Wash Buffer.[7]

Add 150 µL of 2X Read Buffer T to each well.[7]

Analyze the plate immediately on an MSD instrument.

Mandatory Visualizations
Signaling Pathway Example: JAK-STAT Signaling
Pathway
The JAK-STAT signaling pathway is a crucial cascade for a wide array of cytokines and growth

factors, making it a relevant pathway for analysis with custom multiplex panels.[8][9]

Cell Membrane Cytoplasm Nucleus

Cytokine
Receptor JAK

Activates
STAT

Phosphorylates
STAT Dimer

Dimerizes Target Gene
Expression

Translocates to nucleus
and initiates transcription

Cytokine
Binds

Click to download full resolution via product page

Caption: A simplified diagram of the JAK-STAT signaling pathway.

Experimental Workflow
The following diagram illustrates the major steps involved in customizing and running a U-

PLEX multiplex assay.
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Caption: The workflow for creating a custom U-PLEX multiplex assay.
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Logical Relationship: Key Components of the U-PLEX
Assay
This diagram shows the relationship between the key components that form the basis of the U-

PLEX sandwich immunoassay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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